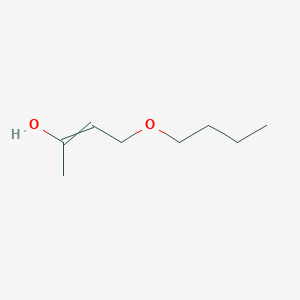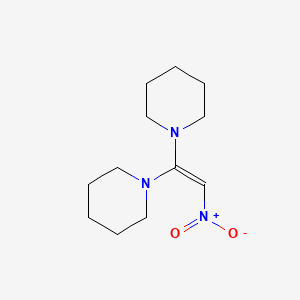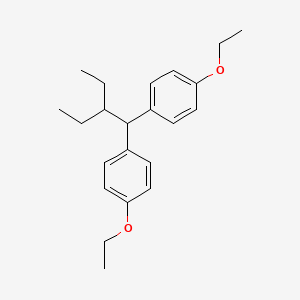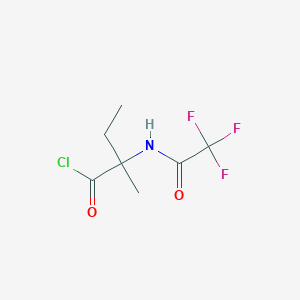
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile is an organic compound with the molecular formula C11H7Cl3N2 It is known for its unique chemical structure, which includes a trichloromethyl group attached to a phenylethyl backbone, along with a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce phenylethyl derivatives with fewer chlorine atoms.
Scientific Research Applications
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trichloro-1-phenylethyl)malononitrile involves its interaction with molecular targets and pathways within biological systems. The trichloromethyl group and malononitrile moiety play crucial roles in its reactivity and interactions. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-phenylethyl acetate: Similar in structure but with an acetate group instead of a malononitrile group.
2,2,2-Trichloro-1-phenylethanol: Contains a hydroxyl group instead of a malononitrile group.
2,2,2-Trichloro-1-phenylethylamine: Features an amine group in place of the malononitrile group.
Uniqueness
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile is unique due to the presence of both the trichloromethyl and malononitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
63615-36-1 |
|---|---|
Molecular Formula |
C11H7Cl3N2 |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
2-(2,2,2-trichloro-1-phenylethyl)propanedinitrile |
InChI |
InChI=1S/C11H7Cl3N2/c12-11(13,14)10(9(6-15)7-16)8-4-2-1-3-5-8/h1-5,9-10H |
InChI Key |
LVORCXICCKETCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C#N)C#N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)
![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)




![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)


phosphanium chloride](/img/structure/B14512051.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)


